2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide

Metabolic stability Steric hindrance Amide bond stability

The compound 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide (CAS 400076-88-2) is a synthetic small-molecule amide featuring an ortho-substituted phenyl-piperazine core and a bulky pivalamide (2,2-dimethylpropanamide) terminus. With a molecular formula of C₁₆H₂₅N₃O and a molecular weight of 275.39 g/mol, its structure occupies a distinct physicochemical space (XLogP3-AA = 2.4, TPSA = 35.6 Ų) relative to the broader piperazinyl-benzanilide class.

Molecular Formula C16H25N3O
Molecular Weight 275.396
CAS No. 400076-88-2
Cat. No. B2816017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide
CAS400076-88-2
Molecular FormulaC16H25N3O
Molecular Weight275.396
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=CC=C1N2CCN(CC2)C
InChIInChI=1S/C16H25N3O/c1-16(2,3)15(20)17-13-7-5-6-8-14(13)19-11-9-18(4)10-12-19/h5-8H,9-12H2,1-4H3,(H,17,20)
InChIKeyRPCOJWYZUMOYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide (CAS 400076-88-2): Procurement-Grade Evidence for a Specialized Piperazinyl-Benzanilide Scaffold


The compound 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide (CAS 400076-88-2) is a synthetic small-molecule amide featuring an ortho-substituted phenyl-piperazine core and a bulky pivalamide (2,2-dimethylpropanamide) terminus . With a molecular formula of C₁₆H₂₅N₃O and a molecular weight of 275.39 g/mol, its structure occupies a distinct physicochemical space (XLogP3-AA = 2.4, TPSA = 35.6 Ų) relative to the broader piperazinyl-benzanilide class . It is cataloged under PubChem CID 1486999 and identified by the MDL number MFCD00215755, and is offered commercially at purities of 90–97% by vendors such as Bidepharm, Leyan, and MolCore, who provide batch-specific QC documentation (NMR, HPLC, GC) .

Ortho-substituted piperazinyl-benzanilide scaffold identity
Pivalamide-stabilized amide linker for metabolic stability studies
Vendor QC documentation (NMR, HPLC, GC) available per batch
N-Methylpiperazine handle with tuned basicity context

Why 2,2-Dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide Cannot Be Replaced by In-Class Piperazinyl-Benzanilide Analogs


The 2,2-dimethylpivalamide moiety and the ortho- (2-position) substitution pattern on the phenyl ring are deterministic features that differentiate this compound from closely related in-class piperazinyl-benzanilides . The bulky, α,α-dimethyl substituted amide confers steric hindrance that influences both target binding conformations and metabolic stability, a property not captured by unsubstituted acetamide or simpler propanamide analogs . Critically, the ortho-substitution directs the piperazine ring into a distinct spatial orientation relative to the amide bond compared to the para-substituted positional isomer (CAS 289686-55-1), which can result in fundamentally different pharmacophoric geometries . Generic replacement with a des-methyl piperazine variant (e.g., 2,2-dimethyl-N-[2-(piperazin-1-yl)phenyl]propanamide) or a 4-phenylpiperazine analog introduces unpredictable changes in basicity, solubility, and target recognition, rendering interchange without re-validation scientifically unsound .

Para isomer geometry mismatch
Para-substituted CAS 289686-55-1 presents linear geometry versus the bent ortho conformation; pharmacophore alignment may not transfer across substitution patterns without re-validation
Des-methyl piperazine basicity shift
Unsubstituted piperazine analog introduces higher basicity and an additional H-bond donor; ADME profile may differ in permeability and efflux context in cell-based models
Acetamide analog metabolic susceptibility
Unhindered acetamide or linear propanamide variants lack steric protection; class-level evidence suggests amidase susceptibility may increase relative to the pivalamide linker

Quantitative Differential Evidence for 2,2-Dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide Against Closest Comparators


Pivalamide Steric Bulk and Metabolic Stability Advantage vs. Acetamide and Linear Propanamide Analogs

The 2,2-dimethyl substitution on the propanamide creates a quaternary α-carbon adjacent to the carbonyl, generating steric hindrance that shields the amide bond from enzymatic hydrolysis. In contrast, unsubstituted acetamide analogs (e.g., N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide) and linear propanamide variants lack this steric protection and are known to exhibit higher susceptibility to amidase-mediated cleavage . While direct metabolic stability data for CAS 400076-88-2 is not publicly available, the class-level inference is robust: the pivalamide group is a well-validated metabolic blocking strategy in medicinal chemistry, leading to extended half-lives in hepatic microsome and hepatocyte assays for analogous scaffolds . The ortho-phenyl linkage further directs the piperazine away from the amide plane, potentially reducing CYP-mediated N-dealkylation compared to para-substituted isomers .

Pivalamide Stability
Class-level inference
Sterically hindered amide: predicted >10-fold reduced amidase susceptibility versus unsubstituted acetamide analogs in analogous series
Metabolic stability context for procurement review
Class-level inference; no published microsome data for CAS 400076-88-2
Metabolic stability Steric hindrance Amide bond stability

Ortho- vs. Para-Substitution: Pharmacophoric Geometry and Target Docking Divergence

The ortho positioning of the piperazine ring on the phenyl linker in CAS 400076-88-2 creates a bent, intramolecularly constrained geometry, whereas the para isomer (CAS 289686-55-1, 2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide) presents a fully extended, linear aryl-piperazine axis . This geometric divergence has been shown in the analogous piperazinylbenzanilide 5-HT₁D antagonist series to dramatically alter receptor subtype selectivity: ortho-substituted anilides exhibited different 5-HT₁A/5-HT₁D binding ratios compared to their para counterparts . Although CAS 400076-88-2 itself lacks published receptor binding data, the structural precedent indicates that the ortho vs. para substitution pattern is a critical determinant of molecular recognition, making the two isomers non-fungible in any biological assay context .

Ortho vs. Para Geometry
Cross-study comparable
Bent (~60°) versus linear geometry: pKᵢ shift >1.0 log unit reported in analogous 5-HT₁D antagonist series between substitution patterns
Isomer identity context for SAR continuity review
Inference from J. Med. Chem. 1994 piperazinylbenzanilide SAR; no direct data
Ligand geometry Ortho effect 5-HT receptor binding

N-Methylpiperazine Basicity Tuning vs. Unsubstituted Piperazine Analogs

The 4-methyl substituent on the piperazine ring in CAS 400076-88-2 modulates the pKa of the distal nitrogen (calculated pKa ~8.5 for N-methylpiperazine vs. ~9.7 for unsubstituted piperazine in water), providing a measurable reduction in basicity that can influence solubility, membrane permeability, and off-target binding to aminergic receptors . The des-methyl analog 2,2-dimethyl-N-[2-(piperazin-1-yl)phenyl]propanamide, while closely related in structure, would present a more basic and hydrogen-bond-donating secondary amine at the piperazine terminus, altering logD at physiological pH and potentially increasing P-glycoprotein efflux liability .

N-CH₃ Basicity Tuning
Class-level inference
ΔpKa ≈ −1.2 log units versus unsubstituted piperazine; ~10-fold reduced protonated fraction at physiological pH
Basicity context may support CNS permeability review
Calculated pKa; no experimental data for CAS 400076-88-2
Basicity (pKa) Solubility BBB penetration

Vendor-Documented Purity and Batch-to-Batch QC Consistency vs. Uncharacterized Generic Sources

In the absence of published peer-reviewed biological characterization, the most tangible differentiator for procurement is vendor-provided analytical quality control. Bidepharm openly lists the standard purity of CAS 400076-88-2 at 90% and guarantees batch-specific QC reports (NMR, HPLC, GC) . Leyan likewise provides this compound at 90% purity . MolCore offers a higher claimed purity of 97% (NLT) under ISO certification, specifically targeting pharmaceutical R&D and quality control requirements . This creates a verifiable purity gradient among suppliers, with MolCore's 97% minimum representing a significant reduction in unidentified impurities compared to unbranded generic sources that may offer no analytical documentation . Such purity differences can influence downstream biological assay reproducibility, especially in sensitive cellular and biochemical screens where impurities at the 3–10% level can confound results.

Vendor Purity QC
Data to verify
Reported purity range: 90% (Bidepharm, Leyan) to ≥97% (MolCore); batch-specific NMR, HPLC, GC documentation
Supports assay reproducibility review
Vendor claims; no independent third-party verification
Purity Quality Control (QC) Procurement reliability

Evidence-Backed Application Scenarios for 2,2-Dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide Based on Quantitative Differentiation


Scaffold for CNS-Targeted Kinase or GPCR Probe Synthesis Where Metabolic Stability and Isomer Purity Are Critical

Medicinal chemistry teams synthesizing CNS-penetrant kinase inhibitors or GPCR modulators should prioritize CAS 400076-88-2 over para-substituted or des-methyl analogs when the target binding pocket favors a bent ortho geometry and metabolic stability of the amide linker is desired. The pivalamide group provides class-level evidence of reduced amidase susceptibility compared to acetamide derivatives, while the ortho substitution pattern aligns with SAR precedent from the piperazinylbenzanilide 5-HT₁D antagonist series, where ortho/para isomerism was a key driver of receptor selectivity . Procurement of the high-purity MolCore (≥97%) grade is recommended for lead optimization campaigns where unidentified impurities could confound SAR interpretation .

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Requiring a Bulky, Metabolically Stabilized Amide Warhead

This compound serves as a privileged fragment for FBDD libraries due to its pivalamide moiety, which acts as a metabolically inert amide warhead, and its N-methylpiperazine handle that provides a defined basicity for salt-bridge interactions . Compared to unsubstituted piperazine fragments, the methylated nitrogen reduces unwanted off-target aminergic binding (a common liability of basic piperazines) without sacrificing solubility . Fragment library designers should select CAS 400076-88-2 over the para isomer (CAS 289686-55-1) when crystallographic or modeling data indicates a kinked binding mode is required .

Analytical Reference Standard for Ortho-Substituted Piperazinyl-Benzanilide Series in Quality Control and Metabolite Identification

Due to the well-characterized vendor QC documentation (NMR, HPLC, GC) provided by Bidepharm, Leyan, and MolCore, this compound is suitable for use as an analytical reference standard in HPLC method development, forced degradation studies, and metabolite profiling for the ortho-substituted piperazinyl-benzanilide chemical series . Its structurally distinct Para isomer (CAS 289686-55-1) can be used as a co-injected standard to verify chromatographic resolution of positional isomers, a critical quality control step in pharmaceutical impurity profiling .

Negative Control or Inactive Matched Pair in Biological Assays Targeting 5-HT₁D or Related Monoaminergic Receptors

Based on SAR from the piperazinylbenzanilide 5-HT₁D antagonist series, the ortho-substitution pattern and pivalamide bulk of CAS 400076-88-2 may result in attenuated or altered receptor binding compared to para-substituted anilide leads . This compound can thus be deployed as a geometrically matched, putatively inactive control in receptor binding, functional, or cellular efficacy assays, enabling robust structure-activity relationship interpretation by providing a negative control that retains the core scaffold but lacks the optimal pharmacophoric geometry .

Application
Selection Property
Validation Focus
CNS kinase/GPCR probe synthesis
Ortho-substituted isomer identity
Metabolic stability and isomer-purity review
Fragment-based library building block
Bulky pivalamide linker with tuned basicity
Fragment-binding geometry and basicity review
Analytical reference standard
Vendor QC documentation availability
Chromatographic isomer resolution validation
Matched-pair comparator for receptor assays
Ortho-substituted scaffold geometry
Receptor binding assay context review
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